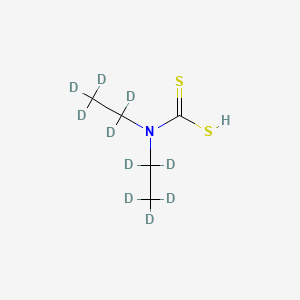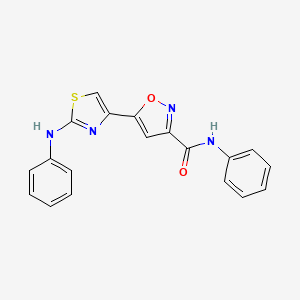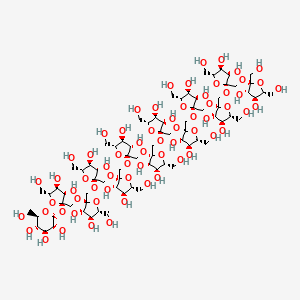
Fructo-oligosaccharide DP13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fructo-oligosaccharide DP13 is a type of inulin-type fructan that can be isolated from various plant sources, including Morinda officinalis . Fructo-oligosaccharides are oligosaccharides composed of fructose units linked by β-glycosidic bonds. They are known for their prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fructo-oligosaccharides, including Fructo-oligosaccharide DP13, are typically produced through enzymatic synthesis. The process involves the transfructosylation of sucrose by fructosyltransferase enzymes, such as β-D-fructofuranosidases or β-fructosyltransferases, found in various fungi like Aspergillus, Aureobasidium, and Penicillium . The reaction conditions often include a substrate concentration of sucrose and optimal pH and temperature for enzyme activity.
Industrial Production Methods: Industrial production of Fructo-oligosaccharides involves microbial fermentation and enzymatic synthesis. The process results in mixtures containing high content of salts, glucose, some fructose, and unreacted sucrose. To increase the purity of Fructo-oligosaccharides, downstream processes such as activated charcoal, ion exchange resins, and microbial treatments are employed .
Analyse Chemischer Reaktionen
Types of Reactions: Fructo-oligosaccharides undergo various chemical reactions, including hydrolysis and enzymatic reactions. They are resistant to hydrolysis by human digestive enzymes but can be fermented by gut microbiota.
Common Reagents and Conditions: The enzymatic synthesis of Fructo-oligosaccharides involves the use of fructosyltransferase enzymes under optimal pH and temperature conditions. The hydrolysis of Fructo-oligosaccharides can be catalyzed by specific enzymes like inulinase.
Major Products Formed: The major products formed from the enzymatic synthesis of Fructo-oligosaccharides include various oligosaccharides with different degrees of polymerization, such as 1-kestose, nystose, and 1F-fructofuranosylnystose .
Wissenschaftliche Forschungsanwendungen
Fructo-oligosaccharide DP13 has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions to study the activity of fructosyltransferase enzymes.
Biology: Promotes the growth of beneficial gut bacteria, making it a valuable prebiotic in studies related to gut health and microbiota.
Industry: Incorporated into food products as a low-calorie sweetener and dietary fiber.
Wirkmechanismus
Fructo-oligosaccharide DP13 exerts its effects primarily through its prebiotic properties. It is not digested by human enzymes but is fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs have various health benefits, including improved gut barrier function, modulation of immune responses, and regulation of glucose and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Fructo-oligosaccharides (FOS): General term for oligosaccharides composed of fructose units.
Galacto-oligosaccharides (GOS): Oligosaccharides composed of galactose units, also known for their prebiotic properties.
Inulin: A polysaccharide composed of fructose units, often used as a dietary fiber and prebiotic.
Fructo-oligosaccharide DP13 stands out due to its specific structure and the unique health benefits it offers.
Eigenschaften
Molekularformel |
C78H132O66 |
|---|---|
Molekulargewicht |
2125.8 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C78H132O66/c79-1-26-39(93)52(106)53(107)66(131-26)144-78(65(119)51(105)38(13-91)143-78)25-130-77(64(118)50(104)37(12-90)142-77)24-129-76(63(117)49(103)36(11-89)141-76)23-128-75(62(116)48(102)35(10-88)140-75)22-127-74(61(115)47(101)34(9-87)139-74)21-126-73(60(114)46(100)33(8-86)138-73)20-125-72(59(113)45(99)32(7-85)137-72)19-124-71(58(112)44(98)31(6-84)136-71)18-123-70(57(111)43(97)30(5-83)135-70)17-122-69(56(110)42(96)29(4-82)134-69)16-121-68(55(109)41(95)28(3-81)133-68)15-120-67(14-92)54(108)40(94)27(2-80)132-67/h26-66,79-119H,1-25H2/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78+/m1/s1 |
InChI-Schlüssel |
SWEPQNVTSHGQDC-RNTIGUIKSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



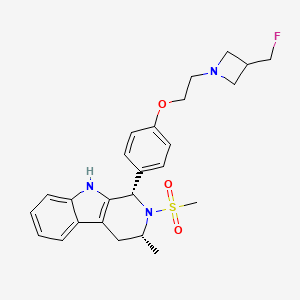

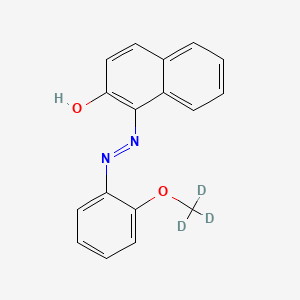

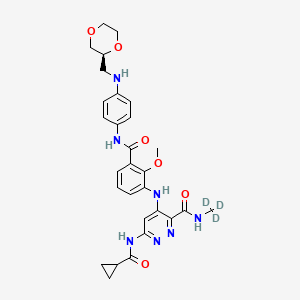
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
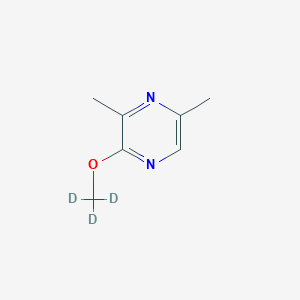
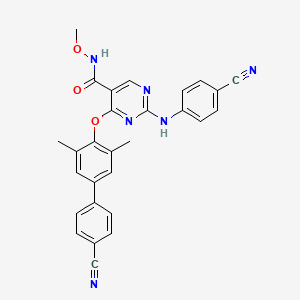
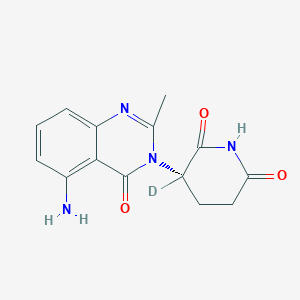
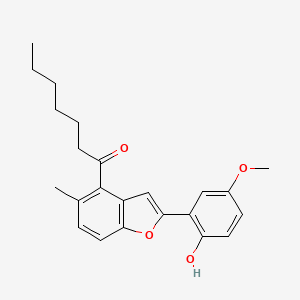
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)
